2-Nitrobiphenyl

Description

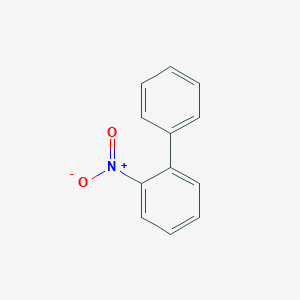

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJKKXRJMXIKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025746 | |

| Record name | 2-Nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold to tan crystals or brown solid. (NTP, 1992), Solid with a sweetish odor; mp = 36.7 deg C; [Merck Index] Gold to tan or brown solid; [CAMEO] Light yellow solid; mp = 36-38 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

608 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

290 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.203 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2 mmHg at 284 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

86-00-0 | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1N47E4DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

97 to 100 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrobiphenyl from o-Chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-nitrobiphenyl from o-chloronitrobenzene. The document details two prominent methods: the traditional Ullmann coupling reaction and the more modern Suzuki cross-coupling reaction. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes to aid in laboratory applications and process development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The presence of the nitro group allows for further functionalization, making it a versatile building block in medicinal chemistry and materials science. The selection of an appropriate synthetic route from o-chloronitrobenzene is crucial and often depends on factors such as desired yield, scalability, available resources, and tolerance to specific reaction conditions. This guide explores the classic copper-mediated Ullmann coupling and the palladium-catalyzed Suzuki cross-coupling as the principal methods for this transformation.

Synthesis Pathways

Ullmann Coupling Reaction

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[1][2][3] In the synthesis of a biphenyl derivative from o-chloronitrobenzene, the reaction typically involves self-coupling in the presence of a copper-bronze alloy at high temperatures.[1][2] While this method is well-established, it is known for its harsh reaction conditions and potentially inconsistent yields.[2][3]

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.[2] Initially, an active copper(I) species is generated at high temperatures. This species undergoes oxidative addition with the aryl halide. The resulting organocopper compound can then react with another molecule of the aryl halide, leading to the formation of the biaryl product and the regeneration of a copper species.

A detailed protocol for a reaction analogous to the synthesis of this compound, the synthesis of 2,2'-dinitrobiphenyl from o-chloronitrobenzene, is provided by Organic Syntheses. This procedure can be adapted for the target synthesis.

Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling [4]

-

Materials:

-

o-Chloronitrobenzene (1.27 moles)

-

Clean, dry sand (300 g)

-

Copper bronze (200 g)

-

Ethanol

-

Norit (activated carbon)

-

-

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to 215–225°C.

-

Slowly add 200 g of copper bronze over approximately 1.2 hours while maintaining the temperature.

-

Continue stirring and heating at 215–225°C for an additional 1.5 hours.

-

Pour the hot reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

-

After cooling, break up the clumps in a mortar.

-

Extract the product by boiling the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering after each extraction.

-

Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.

-

Recrystallize the crude product from hot ethanol, treating with Norit to decolorize. The pure product is obtained as yellow crystals.

-

-

Notes:

-

The use of activated copper bronze is recommended for more consistent results.[4]

-

The reaction temperature should not exceed 240°C to avoid reduction of the nitro groups and formation of carbazole.[4]

-

The reaction mixture should be poured out of the flask while hot to prevent it from solidifying into a hard mass.[4]

-

| Product | Starting Material | Catalyst | Temperature | Yield | Reference |

| 2,2'-Dinitrobiphenyl | o-Chloronitrobenzene | Copper bronze | 215–225°C | 52–61% | [4] |

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a more modern and versatile method for forming C-C bonds, including the synthesis of biaryls.[5] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[6] The Suzuki reaction generally offers milder reaction conditions and higher yields compared to the Ullmann coupling.[7][5]

The catalytic cycle of the Suzuki coupling is well-understood and involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (o-chloronitrobenzene) to form a palladium(II) complex.

-

Transmetalation: The organoboron compound (phenylboronic acid) reacts with the palladium(II) complex, with the assistance of a base, to transfer the phenyl group to the palladium center.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the palladium(0) catalyst.

While a specific, unified protocol for the Suzuki synthesis of this compound from o-chloronitrobenzene is not available in a single source, a representative procedure can be compiled from various patented and published methods.[8][9]

Proposed Synthesis of this compound via Suzuki Coupling

-

Materials:

-

o-Chloronitrobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Palladium on carbon (Pd/C)

-

A phosphine ligand (e.g., triphenylphosphine) or a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

A base (e.g., sodium carbonate, potassium hydroxide, or sodium hydroxide)

-

Solvent (e.g., tetrahydrofuran/water mixture, or water)

-

-

Procedure:

-

To a reaction vessel, add o-chloronitrobenzene, phenylboronic acid (typically 1.1–1.5 molar equivalents relative to the o-chloronitrobenzene), the palladium catalyst (e.g., 0.01-5 mol%), and the ligand or phase transfer catalyst.

-

Add the solvent system and the base.

-

The reaction mixture is heated, typically to reflux (around 70-140°C), under an inert atmosphere (e.g., nitrogen).[8][9]

-

The reaction progress is monitored until the starting material is consumed (typically 3-24 hours).[8][9]

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or tert-butyl methyl ether).[8][9]

-

The organic layers are combined, washed with water, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Product | Starting Material | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 4'-Chloro-2-nitrobiphenyl | 2-Nitrochlorobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | NaOH | THF/H₂O | 70°C | Not specified | [8] |

| 4'-Chloro-2-nitrobiphenyl | 2-Nitrochlorobenzene | 4-Chlorophenylboronic acid | Pd/C / PPh₃ | Na₂CO₃ | 1,2-Dimethoxyethane/H₂O | Reflux | Not specified | [8] |

| 3',4'-Difluoro-2-nitrobiphenyl | 2-Chloronitrobenzene | Bis(3,4-difluorophenyl)boronic acid | 5% Pd/C | NaOH | H₂O | 140°C | 95% | [9] |

Visualizations

Synthesis Pathways

Caption: Overview of Ullmann and Suzuki pathways from o-chloronitrobenzene.

Ullmann Coupling Workflow

Caption: Experimental workflow for the Ullmann coupling reaction.

Suzuki Coupling Catalytic Cycle

References

- 1. byjus.com [byjus.com]

- 2. Ullmann_reaction [chemeurope.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]

- 9. CN104478726A - Method of preparing this compound compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Nitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobiphenyl is a nitroaromatic compound with significant applications in organic synthesis and as an intermediate in various industrial processes. A comprehensive understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in research and development, and for predicting its environmental fate and toxicological profile. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, experimental protocols for its synthesis, and an exploration of its metabolic pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental and metabolic workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as gold to tan crystals or a brown solid with a sweetish odor.[1] It is combustible and insoluble in water.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | |

| Appearance | Gold to tan crystals or brown solid | [1] |

| Odor | Sweetish | [1] |

| Melting Point | 36-38 °C (lit.) | |

| Boiling Point | 320 °C | |

| Density | 1.44 g/cm³ | |

| Vapor Pressure | 2 mm Hg (at 140 °C) | |

| Flash Point | >230 °F (>110 °C) | |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone, dimethylformamide, and tetrahydrofurfuryl alcohol. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data is available and can be accessed through various chemical databases.[2] |

| ¹³C NMR | Spectral data is available and can be accessed through various chemical databases. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the nitro group (NO₂) are expected around 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H stretching is typically observed above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 199. Fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) and other characteristic aromatic fragmentations. |

Chemical Reactivity and Hazards

This compound is classified as an aromatic nitro compound and as such, can act as a slight to strong oxidizing agent. It can undergo vigorous and potentially explosive reactions when mixed with reducing agents, including hydrides, sulfides, and nitrides. Aromatic nitro compounds may also detonate in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[1]

Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is suspected of causing cancer.[3][4] In animal studies, it has been shown to cause coma, dyspnea, and weight loss in oral lethal-dose studies.[4]

Experimental Protocols

The synthesis of this compound is most commonly achieved through cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and can be readily applied to the synthesis of this compound.[5][6]

Reaction:

Detailed Protocol (Example):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene (1 equivalent), phenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd/C.

-

Solvent and Base: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100 °C and 140 °C and stirred for 3 to 20 hours.[7]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The palladium catalyst is recovered by filtration. The product is extracted with an organic solvent like dichloromethane, washed with water, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Ullmann Reaction for the Synthesis of this compound

The Ullmann reaction is a classical method for the synthesis of biaryls, involving the copper-mediated coupling of aryl halides.[8]

Reaction:

Note: The direct Ullmann coupling to form this compound is less common than the synthesis of the symmetrical 2,2'-dinitrobiphenyl, which can then be converted to this compound.

Detailed Protocol for a related Ullmann Condensation (Example for 2,2'-Dinitrobiphenyl):

-

Reaction Setup: In a flask equipped with a mechanical stirrer, place o-chloronitrobenzene and clean, dry sand.[9]

-

Heating and Catalyst Addition: Heat the mixture in an oil bath to 215–225 °C. Slowly add copper bronze to the stirred mixture.[9]

-

Reaction Conditions: Maintain the temperature at 215–225 °C with continuous stirring for an additional 1.5 hours.[9]

-

Work-up: Pour the hot mixture into a beaker containing sand and stir until clumps form. After cooling, break up the clumps. Extract the product by boiling with ethanol, followed by filtration.

-

Purification: The crude product is obtained by cooling the ethanol filtrates. Further purification can be achieved by recrystallization from hot ethanol after treatment with activated carbon.[9]

Metabolic Pathways of Nitroaromatic Compounds

Direct signaling pathways involving this compound are not well-documented. However, the general metabolic pathways of nitroaromatic compounds are understood and are of significant interest due to their toxicological implications. The metabolism of these compounds can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

The primary metabolic pathway for nitroaromatic compounds is nitroreduction, which can occur in the liver and by intestinal microflora. This process involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[10][11][12]

References

- 1. This compound | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(86-00-0) 1H NMR spectrum [chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104478726A - Method of preparing this compound compound - Google Patents [patents.google.com]

- 8. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Nitrobiphenyl CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Nitrobiphenyl, a significant chemical intermediate in various industrial and research applications. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and a visualization of a key synthetic pathway.

Chemical Identity and Properties

Molecular Formula: C₁₂H₉NO₂[1]

Molecular Weight: 199.21 g/mol [1][4]

The molecular structure of this compound consists of two phenyl rings linked by a single bond, with a nitro group substituted at the 2-position of one of the rings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Gold to tan crystals or brown solid | [4] |

| Melting Point | 36.7 °C | [2] |

| Boiling Point | 170 °C at 13 mmHg | [5] |

| IUPAC Name | 1-nitro-2-phenylbenzene | [4] |

| Synonyms | 2-Nitro-1,1'-biphenyl, o-Nitrobiphenyl | [2] |

Experimental Protocols

The synthesis of this compound is most effectively achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a modern and widely used method.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 2-chloronitrobenzene and phenylboronic acid.

Materials:

-

2-chloronitrobenzene

-

Phenylboronic acid

-

2 M aqueous Potassium Carbonate (K₂CO₃)

-

Toluene

-

Palladium(IV) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Nitrogen gas (N₂)

-

Dichloromethane

-

Water

Procedure:

-

A mixture of 2-chloronitrobenzene, phenylboronic acid (1.1 equivalents), and 2 M aqueous K₂CO₃ (2 equivalents) is prepared in toluene (1.4 mL per mmol of the halogenated compound).

-

The reaction mixture is sparged with nitrogen gas for 5 minutes to ensure an inert atmosphere.

-

The catalyst, Pd(PPh₃)₄ (0.01 equivalents), is then added to the mixture.

-

Nitrogen sparging is continued for an additional 10 minutes.

-

The reaction is then heated to a temperature between 100 °C and 140 °C and allowed to react for 3 to 20 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Dichloromethane is added to the mixture, and the Pd/C catalyst is recovered by filtration.

-

The filtrate is transferred to a separatory funnel, and the layers are separated.

-

The organic layer (dichloromethane) is washed with water, dried, and the solvent is removed under reduced pressure to yield the this compound compound.[6]

Synthetic Pathway Visualization

The following diagram illustrates the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Caption: Suzuki-Miyaura synthesis of this compound.

Potential Metabolic Pathway

While specific metabolic pathways for this compound are not extensively detailed, the metabolism of nitroaromatic compounds generally involves two primary routes. The first is the reduction of the nitro group to form the corresponding aniline. This reduction can be carried out by gastrointestinal tract bacteria. The second pathway involves the replacement of the nitro group with glutathione. For many nitroaromatic compounds, the reduction of the nitro group is a critical step, potentially leading to the formation of reactive intermediates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104478726A - Method of preparing this compound compound - Google Patents [patents.google.com]

comprehensive literature review of 2-Nitrobiphenyl research

An In-Depth Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of 2-Nitrobiphenyl (2-NBP), a significant nitroaromatic compound. The document covers its chemical and physical properties, established synthesis protocols, metabolic pathways, toxicological profile, and applications. The information is intended to serve as a core technical resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a solid organic compound with a sweetish odor, appearing as gold to tan crystals or a brown solid.[1][2] Its chemical structure consists of a biphenyl backbone with a nitro group substituted at the 2-position of one of the phenyl rings. It is insoluble in water but soluble in various organic solvents, including methanol, ethanol, and acetone.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-nitro-2-phenylbenzene | [1] |

| CAS Number | 86-00-0 | [1][5] |

| Molecular Formula | C₁₂H₉NO₂ | [1][5] |

| Molecular Weight | 199.20 g/mol | [1] |

| Appearance | Gold to tan crystals or brown solid | [1][2] |

| Melting Point | 36-38 °C | [3][5] |

| Boiling Point | 320 °C | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Vapor Pressure | 2 mm Hg (at 140 °C) | [3] |

| Water Solubility | Insoluble | [3][4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through cross-coupling reactions, which form a carbon-carbon bond between two aromatic rings. The most prominent methods are the Suzuki-Miyaura cross-coupling and the Ullmann condensation.

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for constructing C(sp²)–C(sp²) bonds.[6] It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[6][7] For this compound synthesis, this involves coupling a 2-nitro-substituted halobenzene with phenylboronic acid or vice versa.[6][8] While effective, studies have shown that a nitro group at the 2-position of the phenylboronic acid can present obstacles during the transmetalation step of the catalytic cycle.[6][9]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative example based on methodologies described in the literature.[6][10]

-

Reagents and Materials:

-

1-Iodo-2-nitrobenzene (1.0 mmol)

-

Phenylboronic acid (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Dimethoxyethane (DME)/water mixture, 5:1 v/v, 6 mL)

-

Round-bottom flask

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 1-iodo-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 5 mL DME and 1 mL water) to the flask.

-

Stir the reaction mixture at room temperature (20 °C) for 1.5 to 6 hours or at an elevated temperature (e.g., 80 °C) for a shorter duration, monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the mixture to room temperature and add dichloromethane (DCM) or ethyl acetate.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

References

- 1. This compound | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound CAS#: 86-00-0 [m.chemicalbook.com]

- 4. This compound | 86-00-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. accustandard.com [accustandard.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Nitrobiphenyl in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety data for the handling of 2-Nitrobiphenyl in a laboratory setting. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, hazards, and the necessary precautions for safe use. All quantitative data is presented in structured tables for clarity, and logical workflows for safe handling are visualized.

Chemical and Physical Properties

This compound is a gold to tan crystalline or brown solid.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.20 g/mol | [1] |

| Melting Point | 36-38 °C (97-100 °F) | [1][2][3] |

| Boiling Point | 320 °C (608 °F) at 760 mmHg | [1] |

| Flash Point | 143.3 °C (290 °F) | [1][2] |

| Autoignition Temperature | 180 °C (356 °F) | [1] |

| Vapor Pressure | 2 mmHg at 140 °C (284 °F) | [1] |

| Vapor Density | 5.9 (Heavier than air) | [1] |

| Density | 1.203 g/cm³ at 25 °C (77 °F) | [1] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, acetone, dimethylformamide, and tetrahydrofurfuryl alcohol. | [1][4] |

| Appearance | Gold to tan crystals or brown solid with a sweetish odor. | [1][3] |

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also a suspected carcinogen and possible mutagen.[3][5][6]

| Metric | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 1230 mg/kg | Rat | Oral | [6][7] |

| LD50 (Lethal Dose, 50%) | 1580 mg/kg | Rabbit | Oral | [7] |

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[1] May cause central nervous system depression, kidney damage, and liver damage.[7] Symptoms can include headache, excitement, fatigue, nausea, vomiting, stupor, and coma.[7]

-

Inhalation: Inhalation of high concentrations may lead to central nervous system effects such as nausea, headache, dizziness, unconsciousness, and coma.[7] It may also cause respiratory tract irritation, potentially leading to chemical pneumonitis and pulmonary edema.[7]

-

Skin Contact: May cause skin irritation and can be absorbed through the skin in harmful amounts.[7]

-

Eye Contact: May cause eye irritation.[7]

Hazard Identification and Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer.[5] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[5] | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[5] |

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for toxicological studies on this compound are not publicly detailed, a general workflow for handling this hazardous chemical in a laboratory setting is crucial.

Caption: General laboratory workflow for handling this compound.

Personal Protective Equipment (PPE) and Exposure Controls

A multi-layered approach to personal protection is mandatory when handling this compound.

Caption: Required safety measures for handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

An eyewash station and safety shower must be readily available.[7]

Personal Protective Equipment:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[1]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Do NOT induce vomiting.[1] Seek immediate medical attention.[7] |

| Inhalation | Remove the individual from the exposure area to fresh air immediately.[7] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical aid.[7] Wash clothing before reuse.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7] |

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Keep the container tightly closed when not in use.[7] The material should be stored in a refrigerator.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Fire and Reactivity

Fire Fighting:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[1] Water spray or chemical foam can also be used.[7]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][7] During a fire, irritating and highly toxic gases may be generated.[7]

Reactivity:

-

This compound is a combustible compound.[1]

-

Aromatic nitro compounds can act as strong oxidizing agents.[4] Mixing with reducing agents (e.g., hydrides, sulfides, nitrides) may lead to a vigorous, potentially detonating reaction.[4]

-

They may also explode in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[4]

Accidental Release Measures

Spill Cleanup:

-

Remove all sources of ignition.[1]

-

Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container.[1]

-

Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[1]

-

Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1]

-

Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[1]

-

Ensure the area is properly cleaned and verified by a safety officer before re-entry.[1]

Signaling Pathways and Mechanism of Toxicity

Detailed signaling pathways for the toxicity of this compound are not well-documented in publicly available literature. The toxicity is generally attributed to the nitroaromatic functional group, which can undergo metabolic reduction to form reactive intermediates that can cause cellular damage. However, a specific, well-defined signaling cascade has not been identified. Further research is needed to elucidate the precise molecular mechanisms of its toxicity.

References

- 1. This compound | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | 86-00-0 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solubility of 2-Nitrobiphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-nitrobiphenyl, a key intermediate in various chemical syntheses. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents qualitative solubility information, estimated solubility values based on structurally similar compounds, and detailed experimental protocols for the accurate determination of its solubility. This document is intended to be a valuable resource for researchers and professionals working with this compound in laboratory and industrial settings.

Quantitative Solubility Data

To provide a useful reference for laboratory work, the following table summarizes the qualitative solubility and provides estimations based on the solubility of structurally related compounds, biphenyl and nitrobenzene. These estimations should be confirmed experimentally using the protocols outlined in this guide.

| Solvent | Qualitative Solubility of this compound | Estimated Solubility of this compound | Solubility of Biphenyl (structurally similar) | Solubility of Nitrobenzene (structurally similar) |

| Methanol | Soluble[3] | Likely high | Very soluble[5] | Completely miscible[6] |

| Ethanol | Soluble[3] | Likely high | Soluble[5] | Completely miscible[6] |

| Acetone | Soluble[3] | Likely high | - | Very soluble[7] |

| Dimethylformamide (DMF) | Soluble[3] | Likely high | - | - |

| Tetrahydrofurfuryl alcohol | Soluble[1] | Likely high | - | - |

| Toluene | - | Likely high | Good solubility[8] | Very soluble[7] |

| Benzene | - | Likely high | Good solubility[8] | Completely miscible[6] |

| Diethyl Ether | - | Likely high | Soluble[5] | Completely miscible[6] |

| Water | Insoluble[2][3] | Very low | Insoluble[9] | 0.19 g/100 mL (20 °C)[7] |

Note: The estimations for this compound are based on the principle of "like dissolves like." Biphenyl is a nonpolar aromatic hydrocarbon, while nitrobenzene has a polar nitro group on an aromatic ring. This compound combines features of both. Its solubility is expected to be high in polar aprotic and polar protic organic solvents.

Experimental Protocols

Accurate determination of solubility is crucial for various applications, from designing reaction conditions to formulation development. The following are detailed protocols for the purification of this compound and the determination of its solubility in organic solvents.

Purification of this compound by Recrystallization

Prior to any solubility determination, it is essential to ensure the purity of the this compound sample. Recrystallization is a standard method for purifying solid organic compounds.

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

Procedure:

-

Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of biphenyl derivatives.[10][11]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[12][13]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.

-

Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Then, cool it further in an ice bath to maximize crystal formation.[14]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of 2-nitrobhenyl (36-38 °C).

Determination of Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[15][16][17][18] The concentration of the dissolved this compound can then be accurately measured using UV-Visible spectroscopy.[19][20]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

Purified this compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

Part A: Sample Preparation and Equilibration

-

Add an excess amount of purified this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

Part B: Sample Analysis

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. The λmax should be determined beforehand by scanning a dilute solution of this compound.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Use the calibration curve to determine the concentration of this compound in the saturated solutions.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Purification workflow for this compound.

Caption: Solubility determination workflow.

References

- 1. This compound | 86-00-0 [chemicalbook.com]

- 2. This compound | 86-00-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Biphenyl - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. bioassaysys.com [bioassaysys.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Theoretical Insights into the Electronic Structure of 2-Nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobiphenyl is a molecule of significant interest due to the interplay between its steric and electronic properties. The presence of a nitro group at the ortho position forces a non-planar conformation, which profoundly influences its electronic structure and reactivity. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the electronic characteristics of this compound. We will delve into its conformational landscape, the nature of its frontier molecular orbitals, and its excited-state properties, supported by quantitative data from computational studies. Detailed methodologies and workflows are presented to offer a comprehensive understanding for researchers in computational chemistry and drug development.

Introduction

The electronic structure of biphenyl and its derivatives is a cornerstone of organic electronics and materials science. The torsional angle, or dihedral angle, between the two phenyl rings dictates the extent of π-conjugation, which in turn governs the molecule's electronic and optical properties. In this compound, the bulky nitro group in the ortho position introduces significant steric hindrance, preventing a planar conformation. This guide explores the theoretical approaches used to quantify this structural distortion and its consequences on the molecule's electronic behavior.

Conformational Analysis and Rotational Barriers

The most critical structural parameter in this compound is the dihedral angle (θ) between the planes of the two phenyl rings. Theoretical calculations have been instrumental in determining this angle and the energy barriers associated with rotation around the central carbon-carbon bond.

Ground State Geometry

In its ground state, this compound adopts a twisted conformation to minimize the steric repulsion between the nitro group and the ortho-hydrogen of the adjacent phenyl ring. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided precise values for this angle.

| Parameter | Theoretical Method | Calculated Value | Reference |

| Dihedral Angle (θ) | DFT (B3LYP/6-31G(d)) | 38° | [1] |

| Dihedral Angle (θ) | Hartree-Fock (HF) | 69.6° (for 2,2'-dinitrobiphenyl) | [2] |

Note: The value for 2,2'-dinitrobiphenyl is included for comparison to illustrate the increased steric hindrance with a second ortho-substituent.

Rotational Energy Barrier

The rotation around the inter-ring C-C bond is a crucial dynamic process. The energy required to force the molecule into a planar (0°) or perpendicular (90°) conformation represents the rotational barrier. These barriers are challenging to compute accurately, requiring high-level theoretical methods. For the parent biphenyl molecule, extensive studies have shown that methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are necessary to reconcile theoretical predictions with experimental data.[3] While specific values for 2-nitrobhenyl are less commonly reported, the principles derived from biphenyl studies are directly applicable.

| Parameter | Molecule | Theoretical Method | Calculated Value (kJ/mol) | Reference |

| Rotational Barrier (0°) | Biphenyl | CCSD(T) Extrapolated | 8.0 | [3] |

| Rotational Barrier (90°) | Biphenyl | CCSD(T) Extrapolated | 8.3 | [3] |

Electronic Properties and Frontier Molecular Orbitals

The non-planar structure of this compound significantly impacts its electronic properties by disrupting the π-conjugation across the two rings. This is reflected in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap and Conductance Switching

A key finding from theoretical studies is the dramatic change in electronic structure upon electron injection to form the this compound anion. This process is central to a proposed mechanism for conductance switching in molecular electronic junctions.[1][4] Upon reduction, the molecule becomes more planar, and the inter-ring C-C bond shortens, taking on more double-bond character.[1] This increased planarity enhances π-conjugation, leading to a significant decrease in the HOMO-LUMO gap and an increase in conductivity.[1][4] The neutral form represents a high-resistance state, while the planar, quinoid-like anion represents a low-resistance state.

| Species | Property | Theoretical Method | Calculated Value | Reference |

| Neutral this compound | Dihedral Angle | DFT (B3LYP/6-31G(d)) | 38° | [1] |

| This compound Anion | Dihedral Angle | DFT (B3LYP/6-31G(d)) | More Planar | [1] |

| Neutral this compound | Inter-ring C-C Bond Length | DFT (B3LYP/6-31G(d)) | ~1.49 Å | [1] |

| This compound Anion | Inter-ring C-C Bond Length | DFT (B3LYP/6-31G(d)) | Shortens by 0.023 Å | [1] |

| Quinoid Form | Inter-ring C-C Bond Length | DFT (B3LYP/6-31G(d)) | Shortens by 0.051 Å | [1] |

| Neutral vs. Quinoid Form | HOMO-LUMO Gap | DFT | Gap Decreases | [1] |

Excited States and Simulated UV-Vis Spectra

Understanding the excited states of this compound is crucial for predicting its photochemical behavior and optical properties. Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate vertical excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra.

Studies on related nitroaromatic compounds have demonstrated the complexity of their excited-state manifolds, often involving both local excitations on the nitro group or aromatic rings and charge-transfer states.[5][6][7] For instance, in some o-nitrobenzyl derivatives, the lowest singlet excited state is a reactive local excitation, while the lowest triplet state can be a non-reactive charge-transfer state, a phenomenon known as state switching.[5][6]

Computational Methodologies

The accuracy of theoretical predictions for the electronic structure of molecules like this compound is highly dependent on the chosen computational protocol.

Geometry Optimization

-

Method: Density Functional Theory (DFT) is a common choice for geometry optimizations due to its balance of accuracy and computational cost. The B3LYP hybrid functional is frequently used.[1][8][9] Hartree-Fock (HF) theory has also been applied.[2][10]

-

Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311G** are often employed to provide sufficient flexibility for describing the electronic distribution.[1][8]

-

Software: The Gaussian suite of programs is a standard tool for these types of calculations.[1]

Excited State Calculations

-

Method: For calculating UV-Vis spectra and understanding excited states, Time-Dependent DFT (TD-DFT) is the most common approach.[8] For systems with strong electron correlation, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (MS-CASPT2) may be necessary to achieve high accuracy.[7]

-

Software: Programs like Gaussian, ORCA, and MOLCAS are equipped to perform these advanced calculations.[7][8]

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of this compound's electronic structure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. comporgchem.com [comporgchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Nitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Nitrobiphenyl (C₁₂H₉NO₂), a crucial molecule in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 - 7.75 | m | Aromatic H | |

| 7.60 - 7.40 | m | Aromatic H | |

| 7.35 - 7.25 | m | Aromatic H |

Note: Specific assignments can vary depending on the solvent and the spectrometer frequency. The data presented is a general representation.

¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C-NO₂ |

| 137.2 | C-C (ipso) |

| 132.8 | Aromatic CH |

| 131.9 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.5 | Aromatic CH |

| 124.3 | Aromatic CH |

| 123.9 | Aromatic CH |

Note: The assignments are based on typical chemical shifts for substituted biphenyl compounds.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The typical volume of solvent is 0.5-0.7 mL.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The table below lists the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1525 - 1515 | Strong | Asymmetric NO₂ stretch |

| 1480 - 1465 | Medium | Aromatic C=C stretch |

| 1350 - 1340 | Strong | Symmetric NO₂ stretch |

| 760 - 740 | Strong | C-H out-of-plane bend |

Source: Data compiled from the NIST Chemistry WebBook[1][2].

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For a solid sample like this compound, the KBr pellet method is commonly employed[3][4].

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

The key mass spectral data for this compound, obtained by electron ionization (EI), are summarized below.

| m/z | Relative Intensity (%) | Assignment |

| 199 | 100 | [M]⁺ (Molecular Ion) |

| 169 | 65 | [M - NO]⁺ |

| 153 | 40 | [M - NO₂]⁺ |

| 141 | 50 | [C₁₁H₉]⁺ |

| 115 | 25 | [C₉H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Source: Data compiled from the NIST Chemistry WebBook[5]. The molecular weight of this compound is 199.21 g/mol [1][5][6].

Experimental Protocol for Mass Spectrometry (Electron Ionization)

A general protocol for obtaining an EI mass spectrum of this compound is as follows:

-

Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe which allows the sample to be heated and vaporized directly into the ion source.

-

-

Ionization:

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The detector generates a signal that is proportional to the number of ions striking it.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of the relative abundance of ions as a function of their m/z ratio.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 1,1'-Biphenyl, 2-nitro- [webbook.nist.gov]

- 2. 1,1'-Biphenyl, 2-nitro- [webbook.nist.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,1'-Biphenyl, 2-nitro- [webbook.nist.gov]

- 6. This compound | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Industrial Applications of 2-Nitrobiphenyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial applications of 2-nitrobiphenyl derivatives. These versatile compounds serve as crucial intermediates in the synthesis of a wide range of commercially significant products, from pharmaceuticals and agrochemicals to dyes and specialized polymers. This document details the core applications, presents quantitative data, outlines experimental protocols, and visualizes key chemical pathways and workflows.

Synthesis of Carbazoles and their Derivatives

The most prominent industrial application of this compound derivatives is in the synthesis of carbazoles and their substituted analogs. Carbazoles are a vital class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals, electronics, and materials science. The primary method for this transformation is the Cadogan reductive cyclization.[1][2][3]

The Cadogan reaction involves the deoxygenation of the nitro group in a this compound derivative, typically using a phosphine reagent like triphenylphosphine (PPh₃) or triethyl phosphite, leading to the formation of a carbazole ring system.[1][2] This reaction is valued for its broad functional group tolerance and regiocontrol.[3]

Quantitative Data: Synthesis of Substituted Carbazoles

The following table summarizes the yields of various substituted carbazoles synthesized from their corresponding this compound precursors using a modified Cadogan reaction with triphenylphosphine.

| This compound Derivative | Product Carbazole | Reaction Time (h) | Yield (%) |

| 4-Cyano-2-nitrobiphenyl | 2-Cyanocarbazole | 24 | 75 |

| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | 18 | 91 |

| 4-Formyl-2-nitrobiphenyl | 2-Formylcarbazole | 20 | 78 |